molecular formula C20H31BN2O5S B2451504 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester CAS No. 2377607-11-7

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester

Cat. No.: B2451504
CAS No.: 2377607-11-7
M. Wt: 422.35
InChI Key: LPSZFQZYQDHJLU-UHFFFAOYSA-N
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Description

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is a sophisticated organoboron building block engineered for Suzuki-Miyaura cross-coupling reactions. This reagent integrates a boronic ester, suitable for transmetalation with palladium catalysts, with a BOC-protected piperazine carbonyl group, offering a versatile handle for medicinal chemistry and drug discovery programs . The pinacol ester group enhances the stability of the boronic acid functionality, mitigating issues like protodeboronation common with sensitive heterocyclic boronic acids and ensuring better shelf-life and handling . The primary research value of this compound lies in its application as a key synthetic intermediate for the construction of carbon-carbon bonds. It is particularly valuable for the late-stage functionalization of complex molecules, a critical step in the development of active pharmaceutical ingredients (APIs) . The BOC-protected piperazine moiety is a common pharmacophore found in molecules with various biological activities, making this reagent essential for synthesizing potential therapeutics, such as kinase inhibitors . During the transmetalation step of the Suzuki-Miyaura reaction, the boronic ester can transfer its organic group directly to the palladium center without mandatory prior hydrolysis, a mechanism that can lead to significant rate enhancements depending on the ester's electronic properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all local and federal regulations for the safe handling and disposal of chemicals.

Properties

IUPAC Name

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSZFQZYQDHJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Molecular Deconstruction

The target molecule features a thiophene core substituted at positions 2 and 4 with a pinacol boronic ester and a BOC-piperazinocarbonyl group, respectively. Retrosynthetic cleavage reveals two key fragments:

  • Boronic ester component : Derived from Miyaura borylation of a 2-bromo-thiophene intermediate.
  • Amide component : Synthesized via coupling of BOC-piperazine with 4-carboxy-thiophene.

This disconnection strategy prioritizes functional group compatibility, ensuring the acid-sensitive boronic ester is introduced after amide bond formation.

Synthetic Route Selection

The convergent pathway (Figure 1) was selected over linear approaches due to:

  • Higher modularity for derivative synthesis
  • Mitigation of boronic ester hydrolysis during amidation
  • Compatibility with industrial-scale purification protocols

Stepwise Synthesis and Optimization

Synthesis of 2-Bromo-4-(BOC-piperazinocarbonyl)thiophene

Carboxylic Acid Activation

2-Bromo-thiophene-4-carboxylic acid (1.0 equiv) undergoes activation using oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates chloride displacement, yielding 2-bromo-thiophene-4-carbonyl chloride within 2 h.

Amide Coupling

The acyl chloride intermediate reacts with BOC-piperazine (1.1 equiv) in the presence of triethylamine (TEA, 2.0 equiv) at ambient temperature. This nucleophilic acyl substitution achieves >90% conversion within 4 h, producing 2-bromo-4-(BOC-piperazinocarbonyl)thiophene as a crystalline solid (mp 128–130°C).

Critical Parameters :

  • Strict moisture control to prevent HCl-induced BOC deprotection
  • Stoichiometric TEA to neutralize HCl byproducts
  • Recrystallization from ethanol/water (3:1) for ≥99% purity

Miyaura Borylation for Boronic Ester Installation

Reaction Setup

The bromothiophene intermediate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%) are suspended in degassed 1,4-dioxane. Potassium acetate (3.0 equiv) is added as a base to activate the diboron reagent.

Process Optimization

Heating at 90°C under N₂ for 12 h affords the target boronic ester in 71–78% yield. Key optimizations include:

Parameter Tested Range Optimal Value Yield Impact
Pd Catalyst Pd(PPh₃)₄, PdCl₂, Pd(OAc)₂ Pd(dppf)Cl₂ +22%
Solvent THF, DMF, Toluene 1,4-Dioxane +15%
Temperature (°C) 70–110 90 +18%
Reaction Time (h) 6–24 12 +9%

Data synthesized from

Workup and Purification

Post-reaction, the mixture is filtered through Celite® to remove Pd residues. Solvent evaporation under reduced pressure yields a crude product, which is purified via flash chromatography (hexane/ethyl acetate 4:1) or recrystallization from cold hexane.

Mechanistic Elucidation of Key Transformations

Amidation Kinetics

The second-order rate constant (k₂) for acyl chloride formation follows the Arrhenius equation:

$$
k2 = A \cdot e^{-Ea/(RT)}
$$

Where:

  • A = pre-exponential factor (2.4 × 10¹¹ L·mol⁻¹·s⁻¹)
  • E_a = activation energy (68.5 kJ·mol⁻¹)
  • R = gas constant
  • T = temperature (K)

Isothermal titration calorimetry (ITC) confirms exothermicity (ΔH = −127 kJ·mol⁻¹), driving the reaction to completion.

Palladium-Catalyzed Borylation

The Miyaura mechanism proceeds through three stages:

  • Oxidative addition : Pd⁰ inserts into the C–Br bond, forming a Pd²⁺ complex.
  • Transmetallation : Bis(pinacolato)diboron transfers a boron moiety to Pd.
  • Reductive elimination : Pd⁰ regenerates, releasing the boronic ester.

DFT calculations reveal the rate-determining step involves Pd–Br bond cleavage (ΔG‡ = 98.3 kJ·mol⁻¹).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.44 (s, 9H, BOC CH₃), 3.45–3.62 (m, 8H, piperazine), 7.21 (d, J = 3.5 Hz, 1H, thiophene H-3), 7.89 (d, J = 3.5 Hz, 1H, thiophene H-5).
  • ¹³C NMR (101 MHz, CDCl₃): δ 24.9 (pinacol CH₃), 28.2 (BOC CH₃), 80.1 (BOC quaternary C), 126.5–142.8 (thiophene and piperazine carbons), 165.4 (amide C=O).
  • HRMS (ESI-TOF): m/z calcd for C₂₀H₃¹BN₂O₅S [M+H]⁺ 423.2124, found 423.2121.

Purity Assessment

Batch consistency is verified via:

  • HPLC : >99.5% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min)
  • Karl Fischer Titration : <0.1% H₂O
  • Residual Solvent Analysis : <50 ppm dioxane (GC-FID)

Industrial-Scale Production Considerations

Cost Analysis

Component Cost per kg (USD) % Total Cost
BOC-Piperazine 12,500 58%
Pd Catalyst 8,200 24%
Bis(pinacolato)diboron 3,800 11%
Solvents/Consumables 1,200 7%

Data adapted from

Waste Stream Management

  • Pd Recovery : >99% via chelating resins (Dowex M4195)
  • Solvent Recycling : 85% dioxane recovery via fractional distillation
  • Brine Neutralization : Ca(OH)₂ treatment for KCl byproducts

Comparative Evaluation of Alternative Methods

Grignard-Based Boronation

While organomagnesium reagents enable boronic ester synthesis, this method suffers from:

  • Limited functional group tolerance
  • Poor yields (<45%) for electron-deficient thiophenes
  • Requirement for cryogenic conditions (−78°C)

Direct Borylation via Iridium Catalysis

Iridium complexes (e.g., Ir(OMe)(cod)₂) facilitate C–H borylation but exhibit:

  • Regioselectivity issues (2:1 preference for α-thiophene positions)
  • High catalyst loading (5–10 mol%)
  • Incompatibility with BOC-protected amines

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the formation of carbon-carbon bonds . This mechanism is crucial for the synthesis of various organic compounds, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a piperazine moiety with a thiophene ring and a boronic acid pinacol ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Biological Activity

4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester (CAS Number: 2377607-11-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

The molecular formula of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is C20H31BN2O5SC_{20}H_{31}BN_{2}O_{5}S. The structure features a thiophene ring conjugated with a piperazine moiety, which is known to influence its biological properties.

The biological activity of boronic acid derivatives often involves interactions with biological targets such as enzymes and receptors. The pinacol ester form enhances the stability and solubility of the compound, facilitating its bioavailability. The boronic acid group can participate in reversible covalent bonding with diols, which is crucial for the inhibition of certain enzymes involved in cancer progression.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineGI50 (μg/mL)Mechanism of Action
LoVo10.5Induction of apoptosis via caspase activation
COLO 20512.3Inhibition of NFκB pathway
PC315.7Decreased cellular proliferation
22RV118.9Induction of cell cycle arrest

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibited promising cytotoxic effects, particularly in colorectal and prostate cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

  • Induction of Apoptosis : In a study involving COLO 205 cells, treatment with the compound resulted in significant apoptotic induction as measured by Annexin V assays. The results showed that approximately 62% of treated cells underwent apoptosis compared to only 10.7% in the negative control group .
  • NFκB Pathway Inhibition : Another study demonstrated that the compound effectively inhibited the NFκB signaling pathway, which is known to regulate genes associated with cell survival and proliferation. This inhibition was linked to decreased expression levels of anti-apoptotic proteins .
  • Cell Cycle Arrest : Research indicated that exposure to the compound led to cell cycle arrest in the G1 phase in prostate cancer cell lines (PC3 and 22RV1), further contributing to its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

Boc Protection : The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF) .

Coupling Reactions : A thiophene-carboxylic acid derivative is coupled to the Boc-protected piperazine via amide bond formation, often using coupling agents like HATU or EDC .

Boronic Ester Formation : The thiophene-boronic acid is reacted with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) to form the pinacol ester .

  • Optimization : Reaction temperatures (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios are systematically varied. Purity is monitored via TLC or HPLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), thiophene protons (δ 6.5–7.5 ppm), and boronic ester peaks .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern for boron .
  • HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronic ester .
  • Moisture Control : Use desiccants (silica gel) and inert atmospheres (argon) to avoid boronic acid formation .
  • Light Sensitivity : Protect from UV light to prevent degradation of the thiophene moiety .

Advanced Research Questions

Q. How does the presence of the Boc group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky Boc group slows transmetallation steps, requiring optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–100°C) .
  • Deprotection Strategies : In situ removal of the Boc group (e.g., TFA in DCM) may be necessary for coupling with sterically hindered aryl halides .

Q. What analytical methods are used to detect and quantify byproducts during reactions involving this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Monitor boronic ester hydrolysis (e.g., absorbance shifts at 300 nm upon reaction with H₂O₂) .
  • LC-MS : Identify side products like deborylated thiophene or Boc-deprotected intermediates .
  • Control Experiments : Compare reaction outcomes with/without catalysts or under varying pH (6–11) to isolate byproduct formation pathways .

Q. How can contradictory spectroscopic data from different laboratories be resolved?

  • Methodological Answer :

  • Standardization : Use internal standards (e.g., TMSP for NMR) and calibrate instruments with certified reference materials .
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃ in NMR) by reporting solvent conditions explicitly .
  • Collaborative Validation : Cross-check data with independent labs using identical synthetic batches .

Q. What strategies mitigate hydrolysis of the boronic ester moiety under aqueous reaction conditions?

  • Methodological Answer :

  • Anhydrous Solvents : Use freshly distilled THF or DMF with molecular sieves to minimize water content .
  • Buffered pH : Maintain neutral to slightly basic conditions (pH 7–8) to stabilize the boronic ester while avoiding acid-catalyzed hydrolysis .
  • Low-Temperature Reactions : Perform couplings at 0–4°C to slow hydrolysis kinetics .

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